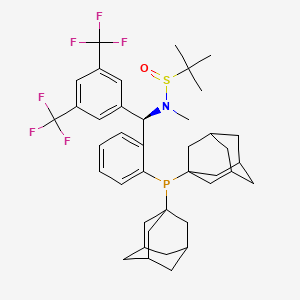
Ethyl 3-fluoro-5-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluoro-5-formylbenzoate is an organic compound with the molecular formula C10H9FO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 3-position and a formyl group at the 5-position, with an ethyl ester group attached to the carboxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-formylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid, which facilitates the esterification process . Another method involves the direct fluorination of ethyl 3-formylbenzoate using a fluorinating agent like Selectfluor .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-fluoro-5-formylbenzoate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: 3-fluoro-5-carboxybenzoic acid.
Reduction: Ethyl 3-fluoro-5-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 3-fluoro-5-formylbenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-fluoro-5-formylbenzoate involves its interaction with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions .
Comparaison Avec Des Composés Similaires
Ethyl 3-fluoro-5-formylbenzoate can be compared with other similar compounds such as:
Ethyl 3-fluoro-4-formylbenzoate: Similar structure but with the formyl group at the 4-position, leading to different reactivity and applications.
Ethyl 3-chloro-5-formylbenzoate: Chlorine instead of fluorine, resulting in different chemical properties and reactivity.
Ethyl 3-bromo-5-formylbenzoate:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs .
Propriétés
Formule moléculaire |
C10H9FO3 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
ethyl 3-fluoro-5-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-6H,2H2,1H3 |
Clé InChI |
RQIOVRCTXNMKBS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)


![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt](/img/structure/B13654968.png)
![Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13654972.png)


![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)

![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)



![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
